Asiaticoside

Descripción

Madecassol has been reported in Centella erecta, Akebia trifoliata, and other organisms with data available.

Propiedades

IUPAC Name |

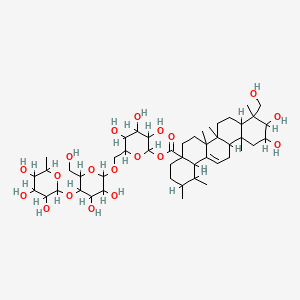

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20-,21+,22+,24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40-,41+,42+,44+,45+,46-,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQVAPGDARQUBT-FGWHUCSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937476 | |

| Record name | Madecassol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16830-15-2 | |

| Record name | Asiaticoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16830-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asiaticoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016830152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asiaticoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Madecassol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α)-2,3,23-trihydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASIATICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKO39VY215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asiaticoside's Mechanism of Action in Wound Healing: An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the molecular mechanisms underlying the wound-healing properties of Asiaticoside, a primary triterpenoid saponin derived from Centella asiatica. The document is intended for researchers, scientists, and professionals involved in drug development, offering in-depth insights into the signaling pathways, cellular effects, and experimental validation of this compound's therapeutic potential.

Core Mechanisms of Action

This compound orchestrates a multifaceted approach to wound healing, influencing all three phases: inflammation, proliferation, and remodeling. Its therapeutic efficacy stems from its ability to modulate inflammatory responses, stimulate cellular proliferation and migration, enhance extracellular matrix (ECM) deposition, and promote angiogenesis.

Modulation of the Inflammatory Phase

This compound exhibits potent anti-inflammatory properties, which are crucial for creating a conducive environment for wound repair. It has been shown to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1][2]. This anti-inflammatory action is partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[3][4]. By mitigating excessive inflammation, this compound helps to prevent prolonged tissue damage and facilitates the transition to the proliferative phase of healing.

Promotion of the Proliferative Phase

The proliferative phase of wound healing is characterized by fibroblast proliferation, collagen deposition, and the formation of granulation tissue. This compound significantly enhances these processes through various mechanisms:

-

Stimulation of Fibroblast Proliferation and Migration: this compound has been demonstrated to increase the proliferation and migration of human dermal fibroblasts, which are critical for synthesizing the new extracellular matrix[5][6][7]. Studies have shown that this compound can enhance the migration rates of skin cells in in-vitro wound closure models[7].

-

Induction of Collagen Synthesis: A key aspect of this compound's wound healing activity is its ability to stimulate the synthesis of type I and type III collagen, the major collagen types in the skin[5][6][8]. This effect is mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway[3][9]. This compound has been shown to increase the expression of TGF-β1 and its receptors (TβRI and TβRII), leading to the phosphorylation of Smad2 and Smad3. This activated Smad complex then translocates to the nucleus to upregulate the expression of collagen genes[3][9][10]. Interestingly, in the context of keloids and hypertrophic scars, this compound can inhibit excessive collagen production by inducing the inhibitory Smad7 and downregulating TGF-β receptors, showcasing its regulatory role in collagen metabolism[11][12].

-

Promotion of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for supplying oxygen and nutrients to the healing wound. This compound promotes angiogenesis by stimulating the production of Vascular Endothelial Growth Factor (VEGF)[1][13]. This pro-angiogenic effect ensures adequate blood supply to the wound bed, thereby supporting tissue regeneration[14][15].

Regulation of the Remodeling Phase

During the remodeling phase, the newly formed collagen is reorganized to improve the tensile strength of the healed tissue. This compound contributes to this phase by increasing the overall collagen content and enhancing the tensile strength of the wound[1][14]. Furthermore, its ability to modulate collagen synthesis and deposition helps in preventing excessive scar formation, such as keloids and hypertrophic scars[1][2].

Antioxidant Effects

This compound also possesses significant antioxidant properties. It has been shown to increase the levels of endogenous antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase in wound tissue, while reducing lipid peroxidation[16]. This antioxidant activity helps to mitigate oxidative stress at the wound site, which can otherwise impair the healing process.

Signaling Pathways Modulated by this compound

The pleiotropic effects of this compound on wound healing are mediated through the modulation of several key intracellular signaling pathways.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a central regulator of collagen synthesis and extracellular matrix deposition. This compound activates this pathway in normal fibroblasts to promote wound healing but can inhibit it in keloid fibroblasts to prevent excessive scarring.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration. This compound has been shown to activate this pathway, which contributes to its pro-proliferative and pro-migratory effects on fibroblasts and keratinocytes[17][18][19].

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a part of the MAPK cascade, is also involved in regulating cell migration and proliferation. This compound's ability to enhance keratinocyte migration is, in part, mediated by the activation of the ERK pathway[20][21][22].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of wound healing as reported in preclinical studies.

Table 1: In Vivo Wound Healing Studies

| Animal Model | Treatment | Outcome | Quantitative Result | Reference |

| Guinea Pig (Punch Wound) | 0.2% Topical this compound | Hydroxyproline Content | 56% increase | [1][14] |

| Tensile Strength | 57% increase | [1][14] | ||

| Streptozotocin Diabetic Rats (Punch Wound) | 0.4% Topical this compound | Facilitated Healing | Increased hydroxyproline, tensile strength, collagen content, and epithelization | [1][14] |

| Rat (Excision Wound) | 0.2% Topical this compound (7 days) | Superoxide Dismutase | 35% increase | [16] |

| Catalase | 67% increase | [16] | ||

| Glutathione Peroxidase | 49% increase | [16] | ||

| Vitamin E | 77% increase | [16] | ||

| Ascorbic Acid | 36% increase | [16] | ||

| Lipid Peroxides | 69% decrease | [16] |

Table 2: In Vitro Cellular Studies

| Cell Type | Treatment | Outcome | Quantitative Result | Reference |

| Human Dermal Fibroblasts (HDF) | This compound (various doses) | Cell Proliferation | Significantly stronger effect than retinoic acid (p<0.05) | [5][6][8] |

| Type III Collagen Production | Significantly greater induction than retinoic acid (p<0.05) | [5][6][8] | ||

| Human Keratinocytes (HaCaT) | This compound (30 µg/mL) | Collagen Expression | Improved after 2 hours and for 48 hours | [1] |

| Human Dermal Fibroblasts (HDF) | This compound (30 µg/mL) | Gene Expression | Upregulation of genes for cell cycle progression and ECM synthesis | [23] |

| Human Dermal Fibroblasts (HDF) | This compound (250 µM) | Cell Migration | ~20% improvement in wound closure | [7] |

| Human Keratinocytes (NHEK) | This compound (500 µM) | Cell Migration | ~20% improvement in wound closure | [7] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the wound-healing effects of this compound.

In Vitro Scratch Assay for Cell Migration

This assay is used to assess the effect of this compound on the migration of keratinocytes and fibroblasts.

Methodology:

-

Human dermal fibroblasts or keratinocytes are seeded in a multi-well plate and cultured until a confluent monolayer is formed[24][25].

-

A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.

-

The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.

-

The cells are then incubated with culture medium containing various concentrations of this compound or a vehicle control.

-

The scratch is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 and 48 hours).

-

The rate of wound closure is quantified by measuring the area of the scratch at each time point.

In Vivo Excisional Wound Healing Model

This model is used to evaluate the effect of topically applied this compound on wound closure and tissue regeneration in animals.

Methodology:

-

A full-thickness excisional wound is created on the dorsal side of an anesthetized animal (e.g., rat or guinea pig) using a sterile biopsy punch[14].

-

The wound is then treated topically with a formulation containing this compound (e.g., 0.2% or 0.4% solution) or a vehicle control, typically once or twice daily.

-

The rate of wound contraction is measured periodically by tracing the wound area.

-

At the end of the study period, the wound tissue is harvested for various analyses.

-

Histopathological Analysis: Tissue sections are stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

-

Biochemical Analysis: The harvested tissue can be homogenized to measure hydroxyproline content (an indicator of collagen deposition) and the levels of antioxidant enzymes[14][16].

-

Tensile Strength Measurement: A tensiometer is used to measure the force required to break the healed wound, providing an indication of the functional strength of the new tissue[14].

Western Blotting for Signaling Protein Analysis

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Methodology:

-

Cells (e.g., fibroblasts) are treated with this compound for a specific duration.

-

The cells are then lysed to extract total proteins.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Smad3, total Smad3, TGF-βRI).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for wound healing. Its multifaceted mechanism of action, encompassing anti-inflammatory, pro-proliferative, pro-angiogenic, and antioxidant effects, makes it a promising candidate for the development of novel wound care therapies. The modulation of key signaling pathways, including TGF-β/Smad, PI3K/Akt, and ERK, underpins its efficacy. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic benefits in human subjects and to optimize its clinical application.

References

- 1. A Systematic Review of the Effect of Centella asiatica on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces cell proliferation and collagen synthesis in human dermal fibroblasts | Universa Medicina [univmed.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. This compound suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound suppresses collagen expression and TGF-[beta]/Smad signaling through inducing Smad7 and inhibiting TGF-[beta]RI and TGF-[beta]RII in keloid fibroblasts - ProQuest [proquest.com]

- 13. Facilitating action of this compound at low doses on burn wound repair and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo wound healing activity of this compound isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Strategies for Enhancing Angiogenesis in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound-induced elevation of antioxidant levels in healing wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic properties and pharmacological activities of this compound and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-photoaging Properties of this compound in Ultraviolet A-irradiated Human Dermal Fibroblasts by Activating the PI3K-AKT Pathway and Inhibiting the NF-κB Pathway [xiahepublishing.com]

- 19. This compound alleviates cardiomyocyte apoptosis and oxidative stress in myocardial ischemia/reperfusion injury via activating the PI3K-AKT-GSK3β pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ERK activating peptide, AES16-2M promotes wound healing through accelerating migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Icariin promotes wound healing by enhancing the migration and proliferation of keratinocytes via the AKT and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ERK activating peptide, AES16-2M promotes wound healing through accelerating migration of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound induction for cell-cycle progression, proliferation and collagen synthesis in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro and In vivo wound healin... preview & related info | Mendeley [mendeley.com]

- 25. irep.iium.edu.my [irep.iium.edu.my]

The Neuroprotective Potential of Asiaticoside: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Asiaticoside, a triterpenoid saponin derived from the medicinal plant Centella asiatica, has garnered significant attention for its neuroprotective properties. This technical guide synthesizes the current in vitro evidence, providing a detailed examination of its mechanisms of action, experimental validation, and the signaling pathways it modulates. The following sections present quantitative data, experimental protocols, and visual representations of its neuroprotective effects against various neuronal insults.

Quantitative Data on Neuroprotective Effects

The efficacy of this compound in protecting neurons from damage has been quantified across several in vitro models. The data below summarizes key findings related to cell viability, apoptosis, and inflammation.

Table 1: Effect of this compound on Neuronal Viability and Apoptosis

| In Vitro Model | Cell Type | Insult | This compound Concentration | Outcome Measure | Result | Reference |

| Ischemia-Hypoxia | Primary Rat Cortical Neurons | Ischemia-Hypoxia | 10 nmol/L | Cell Apoptosis Rate | Reduced to 22.53 ± 4.98% (from 39.87 ± 2.87% in model group) | [1] |

| Ischemia-Hypoxia | Primary Rat Cortical Neurons | Ischemia-Hypoxia | 100 nmol/L | Cell Apoptosis Rate | Reduced to 18.87 ± 2.32% (from 39.87 ± 2.87% in model group) | [1] |

| Ischemia-Hypoxia | Primary Rat Cortical Neurons | Ischemia-Hypoxia | 10 nmol/L | LDH Release | Reduced to 26.75 ± 1.05% (from 52.35 ± 5.46% in model group) | [1] |

| Ischemia-Hypoxia | Primary Rat Cortical Neurons | Ischemia-Hypoxia | 100 nmol/L | LDH Release | Reduced to 22.36 ± 2.87% (from 52.35 ± 5.46% in model group) | [1] |

| Glutamate Excitotoxicity | Primary Mouse Cortical Neurons | NMDA | 10 µmol/L | Propidium Iodide Positive Cells | Reduced to 14.61 ± 2.14% (from 29.58 ± 2.41% in NMDA group) | [2][3] |

Table 2: Modulation of Apoptotic and Inflammatory Proteins by this compound

| In Vitro Model | Cell Type | Insult | This compound Treatment | Protein/Molecule | Effect | Reference |

| Ischemia-Hypoxia | Primary Rat Cortical Neurons | Ischemia-Hypoxia | Not specified | Bcl-2 | Upregulated | [1] |

| Ischemia-Hypoxia | Primary Rat Cortical Neurons | Ischemia-Hypoxia | Not specified | Bax | Downregulated | [1] |

| Ischemia-Hypoxia | Primary Rat Cortical Neurons | Ischemia-Hypoxia | Not specified | Caspase-3 | Downregulated | [1] |

| Neuroinflammation | Primary Microglia and Astrocytes | LPS | Not specified | Nitric Oxide | Inhibited production | [4] |

| Neuroinflammation | Primary Microglia and Astrocytes | LPS | Not specified | TNF-α | Inhibited production | [4] |

| Glutamate Excitotoxicity | Primary Mouse Cortical Neurons | NMDA | Not specified | Bcl-2 | Restored expression | [2][5] |

| Glutamate Excitotoxicity | Primary Mouse Cortical Neurons | NMDA | Not specified | Bax | Restored expression | [2][5] |

| Glutamate Excitotoxicity | Primary Mouse Cortical Neurons | NMDA | Not specified | NR2B subunit of NMDA receptor | Attenuated upregulation | [2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these findings.

Ischemia-Hypoxia Model in Primary Rat Cortical Neurons

-

Cell Culture: Primary cortical neurons are harvested from newborn rats and cultured.

-

Induction of Ischemia-Hypoxia: An in vitro ischemia-hypoxia cell model is established.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nmol/L, 100 nmol/L) for 24 hours.

-

Assessment of Neuroprotection:

-

Cell Viability: Measured using the MTT assay.

-

Cell Apoptosis: Quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

-

Membrane Integrity: Lactate dehydrogenase (LDH) release into the culture supernatant is measured.

-

Protein Expression: Levels of apoptotic proteins such as Bcl-2, Bax, and Caspase-3 are determined by Western blot analysis.[1]

-

Glutamate-Induced Excitotoxicity in Primary Mouse Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from mice and cultured for 7 days in vitro.

-

This compound Pretreatment: Neurons are pretreated with this compound (0.1, 1, 10, 100 µmol/L) for 24 hours.

-

Induction of Excitotoxicity: Cells are exposed to N-methyl-D-aspartate (NMDA) for 30 minutes.

-

Post-treatment: The cells are returned to the original culture medium containing this compound for an additional 24 hours.

-

Assessment of Neuroprotection:

-

Apoptosis and Necrosis: Determined by Hoechst and propidium iodide double staining.[2]

-

Calcium Influx: Intracellular Ca2+ levels are measured using calcium imaging techniques.[2][5]

-

Protein Expression: Expression of apoptotic-related proteins (Bcl-2, Bax) and NMDA receptor subunits (NR2B) is analyzed by Western blot.[2][5]

Neuroinflammation Model in Microglia and Astrocytes

-

Cell Culture: Primary microglia and astrocyte cultures are established.

-

Induction of Inflammation: Cells are activated with lipopolysaccharide (LPS).

-

This compound Treatment: The effect of this compound A on the activated glial cells is evaluated.

-

Assessment of Anti-inflammatory Effects:

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: this compound's modulation of the intrinsic apoptosis pathway.

Caption: this compound's inhibition of glutamate-induced excitotoxicity.

Caption: this compound's anti-inflammatory action via the NOD2/MAPK/NF-κB pathway.

Caption: A generalized experimental workflow for in vitro neuroprotection studies.

References

- 1. Nerve Protective Effect of this compound against Ischemia-Hypoxia in Cultured Rat Cortex Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound counteracts the in vitro activation of microglia and astrocytes: Innuendo for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Asiaticoside: A Triterpenoid Compound in Preliminary Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Asiaticoside, a triterpenoid saponin derived from the medicinal plant Centella asiatica, is emerging as a compound of interest in oncology research. Preliminary studies suggest its potential as an anti-cancer agent, attributed to its influence on various cellular processes including apoptosis, cell cycle arrest, and the inhibition of metastasis. This technical guide provides a comprehensive overview of the current preclinical data on this compound, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used in its investigation.

Quantitative Data on the Anti-Cancer Effects of this compound

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies. Furthermore, the in vivo efficacy of this compound has been assessed in animal models, demonstrating its potential to inhibit tumor growth.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Oral Cancer | KB, KBv200 | 1.11 ± 0.13 mg/ml, 1.82 ± 0.08 mg/ml | [1] |

| Breast Cancer | MCF-7, MCF-7/ADM | 1.58 ± 0.15 mg/ml, 3.25 ± 0.46 mg/ml | [1] |

| Breast Cancer | MCF-7 | 40 µM | [2][3] |

| Hepatocellular Carcinoma | QGY-7703, Bel-7402 | 6.724 µM, 6.807 µM | [4] |

| Multiple Myeloma | KM3/BTZ (Bortezomib-resistant) | 12 µM | [5] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Cancer Model | Animal Model | Treatment | Outcome | Reference(s) |

| Colorectal Cancer | Xenograft Mouse Model | This compound | Significantly inhibited colorectal tumor growth in a dose-dependent manner. | [6] |

| Breast Cancer | Nude Mouse Xenograft (MCF-7) | This compound | Regressed and decreased tumor growth. | [2] |

| Breast Cancer | DMBA-induced Rat Cancer Model | This compound (200 µ g/animal ) | Significantly decreased expression of TNF-α and IL-1β, correlated with MIBI uptake ratios. | [3] |

| Pancreatic Cancer | Nude Mice (PANC-1 xenograft) | 5 and 10 mg/kg this compound | Significantly decreased tumor volume and increased apoptosis rate. | [7] |

| Non-Small Cell Lung Cancer | Xenograft Mouse Model | This compound | Repressed tumorigenesis. | [8] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and metastasis.

NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB signaling pathway. It achieves this by downregulating the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[6][9] This inhibition leads to the suppression of downstream target genes that promote cancer cell proliferation and survival.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, apoptosis, and cell cycle. This compound has been found to inhibit the activity of this pathway in hepatocellular carcinoma cells, contributing to apoptosis and cell cycle arrest.[4]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Wnt/β-Catenin Signaling Pathway

In non-small cell lung cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[8] This inhibition disrupts the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the preliminary studies of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.

-

Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation: Following treatment with this compound, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Caption: General experimental workflow for this compound anti-cancer studies.

References

- 1. [this compound inducing apoptosis of tumor cells and enhancing anti-tumor activity of vincristine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Increases Caspase-9 Activity in MCF-7 Cells and Inhibits TNF-α and IL-6 Expression in Nude Mouse Xenografts via the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the cytotoxicity of this compound on rats and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Antagonizes Proliferation and Chemotherapeutic Drug Resistance in Hepatocellular Carcinoma (HCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of this compound Against Multiple Myeloma Drug-Resistant Cancer Cells Is Mediated by Autophagy Induction, Activation of Effector Caspases, and Inhibition of Cell Migration, Invasion, and STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits epithelial-mesenchymal transition and stem cell-like properties of pancreatic cancer PANC-1 cells by blocking the activation of p65 and p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Growth and Metastasis in Non-Small Cell Lung Cancer by Disrupting EMT via Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound suppresses cell proliferation by inhibiting the NF‑κB signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Asiaticoside from Centella asiatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centella asiatica (L.) Urb., commonly known as Gotu Kola, has a long history of use in traditional medicine. A significant milestone in understanding its therapeutic properties was the discovery and isolation of its key bioactive constituent, Asiaticoside. This technical guide provides an in-depth overview of the historical discovery, modern isolation and purification protocols, quantitative analysis, and the molecular signaling pathways modulated by this compound. Detailed experimental methodologies, comparative data in structured tables, and visualizations of experimental workflows and signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Early History

The journey to unlock the chemical secrets of Centella asiatica began in the early 20th century, driven by observations of its traditional use, particularly in wound healing. French botanist Pierre Boiteau, while working in Madagascar in the 1930s, was introduced to the plant's therapeutic properties by a traditional healer who used it to treat leprosy. This spurred clinical studies that commenced in 1937.

The pivotal moment in the scientific validation of Centella asiatica's medicinal value came in 1942 , when J. Bontemps successfully isolated a novel glucoside from the plant, which he named This compound . This discovery was formally reported in the "Gazette médicale de Madagascar". Bontemps' work laid the foundation for future research into the pharmacology of this compound.

Following this initial isolation, extensive research was conducted by Pierre Boiteau and Albert Rakoto-Ratsimamanga in Madagascar. Their work, particularly a significant publication in 1956, detailed the therapeutic applications of this compound in the cicatrization of experimental and refractory wounds, including those associated with leprosy and cutaneous tuberculosis[1]. These early investigations were crucial in establishing the wound-healing properties of this compound and paved the way for its commercial development, notably in the form of the drug Madécassol®. Further studies in the ensuing decades focused on elucidating the precise chemical structure of this compound and other related triterpenoids from Centella asiatica.

Physicochemical Properties of this compound

This compound is a triterpenoid saponin, characterized by a pentacyclic triterpene aglycone linked to a sugar moiety. A comprehensive understanding of its physicochemical properties is essential for its extraction, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₇₈O₁₉ | [2] |

| Molecular Weight | 959.1 g/mol | [2] |

| Melting Point | 235-238°C | |

| Appearance | White to cream-colored crystalline powder | [2] |

| Solubility | Soluble in ethanol, methanol, propylene glycol, and pyridine. Insoluble in water. | [2][3] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Centella asiatica have evolved from classical phytochemical techniques to more advanced chromatographic and extraction methods. This section details both historical and contemporary protocols.

Historical Isolation Method (Conceptual Reconstruction)

-

Extraction: Dried and powdered plant material would be subjected to solvent extraction, likely using ethanol or methanol, to isolate a crude extract containing a mixture of compounds.

-

Solvent-Solvent Partitioning: The crude extract would then be partitioned between immiscible solvents (e.g., water and chloroform or butanol) to separate compounds based on their polarity. Saponins like this compound would typically partition into the more polar solvent phase.

-

Precipitation and Crystallization: The enriched fraction would be concentrated, and this compound would be precipitated or crystallized out of solution, possibly by the addition of a non-solvent or by cooling.

-

Recrystallization: The crude crystals would be further purified by repeated crystallization from a suitable solvent to achieve a higher degree of purity.

Modern Isolation and Purification Protocols

Contemporary methods for isolating this compound aim for higher yield, purity, and efficiency. These often involve a combination of advanced extraction and chromatographic techniques.

Several modern extraction techniques have been optimized for obtaining high yields of this compound from Centella asiatica.

-

Solvent Extraction: This remains a fundamental technique.

-

Protocol:

-

Dry and powder the aerial parts of Centella asiatica.

-

Macerate the powdered plant material in 70-80% ethanol at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

-

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to accelerate the extraction process.

-

Protocol:

-

Mix the powdered plant material with a suitable solvent (e.g., 50% ethanol).

-

Place the mixture in an ultrasonic bath and sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature.

-

Filter the extract and concentrate as described above.

-

-

Following extraction, the crude extract, which contains a mixture of triterpenoids and other phytochemicals, requires further purification.

-

Macroporous Resin Chromatography: This is a widely used technique for the enrichment and preliminary purification of this compound.

-

Protocol:

-

Dissolve the crude extract in water to form a solution.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD-100).

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%) to separate different fractions.

-

Collect the fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions rich in this compound and concentrate them.

-

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for the final purification of this compound to a high degree of purity.

-

Protocol:

-

Dissolve the enriched fraction from the macroporous resin chromatography in a suitable solvent (e.g., methanol).

-

Inject the solution onto a preparative reversed-phase C18 HPLC column.

-

Elute the column with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water.

-

Monitor the eluent at a specific wavelength (e.g., 210 nm) and collect the fraction corresponding to the this compound peak.

-

Concentrate the collected fraction to obtain pure this compound.

-

-

Quantitative Analysis

The quantification of this compound in Centella asiatica extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

HPLC Method for Quantification

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as phosphoric acid or trifluoroacetic acid, to improve peak shape). A common mobile phase composition is a mixture of acetonitrile and water in a ratio of 30:70 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a series of standard solutions of pure this compound in methanol at known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the Centella asiatica extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Calculation: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standards.

Comparative Yields of this compound from Different Extraction Methods

The choice of extraction method significantly impacts the yield of this compound. The following table summarizes representative yields from various studies.

| Extraction Method | Solvent | Yield of this compound | Reference |

| Maceration | 70% Ethanol | 2.91% (w/w of extract) | [4] |

| Maceration | 70% Methanol | 2.82% (w/w of extract) | [4] |

| Ultrasonic-Assisted Enzyme Extraction | 50% Ethanol with Cellulase | 0.796 mg/mL | [5] |

| Subcritical Water Extraction | Water (250°C, 40 MPa) | 10.0 mg/g of plant material | [6] |

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation and Purification

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Centella asiatica.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways. The following diagrams illustrate its influence on the TGF-β/Smad and MAPK pathways, which are crucial in wound healing and inflammation.

This compound is known to promote collagen synthesis, a key process in wound healing, through the activation of the TGF-β/Smad signaling pathway.

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a role in its anti-inflammatory and neuroprotective effects.

Conclusion

The discovery and isolation of this compound from Centella asiatica marked a significant advancement in the scientific understanding of this traditional medicinal plant. From its initial identification in the 1940s to the development of sophisticated extraction and purification protocols, research on this compound has provided a strong foundation for its therapeutic applications. The elucidation of its mechanisms of action, particularly its modulation of the TGF-β/Smad and MAPK signaling pathways, continues to open new avenues for its use in dermatology, neurology, and beyond. This technical guide serves as a comprehensive resource for researchers, providing the necessary historical context, detailed methodologies, and molecular insights to facilitate further investigation and development of this compound-based therapeutics.

References

The Therapeutic Potential of Asiaticoside in Neurodegenerative Diseases: A Mechanistic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge with limited therapeutic options. Emerging evidence highlights the neuroprotective potential of Asiaticoside, a triterpenoid saponin derived from the medicinal plant Centella asiatica. This technical guide provides a comprehensive analysis of the current preclinical evidence supporting the use of this compound as a therapeutic agent for neurodegenerative disorders. We delve into its multi-targeted mechanisms of action, focusing on the modulation of key signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis. This guide summarizes quantitative data from pivotal studies, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons, leading to cognitive and motor impairments. The pathological hallmarks of these diseases often include protein misfolding and aggregation, chronic neuroinflammation, mitochondrial dysfunction, and oxidative stress[1]. This compound has garnered significant attention for its diverse pharmacological activities, including its anti-inflammatory, antioxidant, and anti-apoptotic properties, which are highly relevant to the pathologies of neurodegenerative diseases. This document aims to consolidate the existing preclinical data on this compound, providing a technical resource for its further investigation and potential clinical translation.

Mechanisms of Action: Modulation of Key Signaling Pathways

This compound exerts its neuroprotective effects by intervening in several critical signaling cascades implicated in the pathogenesis of neurodegenerative diseases. The primary mechanisms include the attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptosis.

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases[2][3]. This compound has been shown to suppress neuroinflammatory responses by inhibiting pro-inflammatory signaling pathways.

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and is activated by various pathological stimuli, including amyloid-β (Aβ) peptides in AD. Activation of TLR4 triggers a downstream cascade involving Myeloid differentiation primary response 88 (MyD88) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of the nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound has been demonstrated to inhibit this pathway by downregulating the expression of TLR4, MyD88, and TRAF6. This, in turn, prevents the phosphorylation and subsequent activation of NF-κB, leading to a significant reduction in the production of pro-inflammatory cytokines[4][5].

The Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is another pattern recognition receptor that can initiate inflammatory responses. Upon activation, NOD2 can signal through the mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK1/2, JNK, and p38. This cascade also converges on the activation of NF-κB. This compound has been shown to exert a protective effect by downregulating the expression of NOD2 and inhibiting the phosphorylation of key MAPK members (ERK1/2, JNK, and p38) and NF-κB (p65)[6][7][8].

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the neuronal loss observed in neurodegenerative diseases. This compound has demonstrated anti-apoptotic effects by modulating the expression of key regulatory proteins.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. In neurodegenerative conditions, an increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to apoptosis.

Studies have shown that this compound can shift this balance towards cell survival by upregulating the expression of the anti-apoptotic protein Bcl-2 and downregulating the expression of the pro-apoptotic protein Bax[9][10]. This modulation helps to preserve mitochondrial integrity and prevent the activation of the caspase cascade.

Promotion of Neurogenesis and Synaptic Plasticity

Beyond its neuroprotective effects, this compound may also contribute to neuronal repair and cognitive enhancement by promoting neurogenesis and synaptic plasticity. While the precise mechanisms are still under investigation, some studies suggest the involvement of pathways like the PI3K/Akt/mTOR signaling cascade, which is known to play a role in cell growth, proliferation, and survival. Activation of this pathway by this compound could potentially enhance the production of new neurons and strengthen synaptic connections, thereby improving learning and memory.

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models of neurodegenerative diseases. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Insult | This compound Concentration | Outcome | Reference |

| Human brain microvascular endothelial cells | Aβ1-42 (50 µM) | 25, 50, 100 µM | Attenuated cell growth inhibition and apoptosis | [4] |

| Primary cultured mouse cortical neurons | NMDA (200 µM) | 10 µM | Significantly increased cell viability to 84% | [10] |

| Primary cultured rat cortex neurons | Ischemia-Hypoxia | 10, 100 nmol/L | Significantly increased cell survival rate | [5] |

Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Models

| Animal Model | Treatment | Behavioral Test | Key Findings | Reference |

| Aβ1-42-induced AD rat model | 15 mg/kg and 45 mg/kg this compound | Morris Water Maze | Significantly decreased latent period and increased platform crossings | |

| Aβ1-42-induced AD rat model | 15 mg/kg and 45 mg/kg this compound | ELISA | Significantly reduced hippocampal IL-6 and TNF-α levels |

Table 3: Modulation of Inflammatory and Apoptotic Markers by this compound

| Model | Marker | Effect of this compound | Quantitative Change | Reference |

| Aβ1-42-induced AD rat model | IL-6 | Decrease | Significantly reduced compared to model group (P<0.05) | |

| Aβ1-42-induced AD rat model | TNF-α | Decrease | Significantly reduced compared to model group (P<0.05) | |

| NMDA-treated cortical neurons | Bcl-2 | Increase | Evidently increased levels compared to NMDA group | [9] |

| NMDA-treated cortical neurons | Bax | Decrease | Significantly decreased levels compared to NMDA group | [9] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies used in key experiments cited in this guide.

Aβ1-42-Induced Alzheimer's Disease Rat Model

This model is widely used to mimic the amyloid pathology of AD.

-

Peptide Preparation: Aβ1-42 peptide is dissolved in a suitable solvent, such as glacial acetic acid, and incubated to induce aggregation into oligomers or fibrils[11].

-

Stereotaxic Surgery: Rats are anesthetized, and the aggregated Aβ1-42 is injected bilaterally into a specific brain region, typically the hippocampus or lateral ventricles, using a stereotaxic apparatus[11][12][13][14].

-

Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

-

Behavioral and Histological Analysis: Following a recovery period, animals undergo behavioral testing (e.g., Morris water maze) to assess cognitive deficits. Subsequently, brain tissue is collected for histological and biochemical analysis to confirm the presence of Aβ plaques and other pathological markers.

MPTP-Induced Parkinson's Disease Mouse Model

This model is a common method for studying the dopaminergic neurodegeneration characteristic of PD.

-

Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, typically via intraperitoneal or subcutaneous injections[15][16][17][18]. The dosing regimen can be acute, subacute, or chronic to model different aspects of the disease[1].

-

Mechanism of Action: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, a key pathological feature of PD[1].

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod, open field, or grid test.

-

Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue is performed to quantify the loss of dopaminergic neurons and the depletion of dopamine in the striatum.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to quantify the expression levels of specific proteins.

-

Protein Extraction: Cells or tissues are lysed to extract total protein. The protein concentration is then determined using a protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured and quantified. The expression levels of Bcl-2 and Bax are often normalized to a loading control protein (e.g., β-actin) to ensure equal protein loading.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for neurodegenerative diseases. Its ability to concurrently target multiple pathological pathways, including neuroinflammation, apoptosis, and oxidative stress, makes it a compelling molecule for further investigation.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its delivery to the central nervous system.

-

Long-term Efficacy and Safety Studies: Chronic administration studies in animal models are needed to assess the long-term therapeutic benefits and potential side effects of this compound.

-

Clinical Trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials in patients with neurodegenerative diseases are necessary to establish the safety and efficacy of this compound in humans.

References

- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Cell Growth Inhibition and Apoptosis Induced by Aβ1-42 via Inhibiting the TLR4/NF-κB Signaling Pathway in Human Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Cell Growth Inhibition and Apoptosis Induced by Aβ1-42 via Inhibiting the TLR4/NF-κB Signaling Pathway in Human Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Cerebral Ischemia-Reperfusion Injury via NOD2/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Alleviates Cerebral Ischemia-Reperfusion Injury via NOD2/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Intrahippocampal Inoculation of Aβ1–42 Peptide in Rat as a Model of Alzheimer’s Disease Identified MicroRNA-146a-5p as Blood Marker with Anti-Inflammatory Function in Astrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. modelorg.com [modelorg.com]

- 17. MPTP-Induced PD Mouse Model [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Core Chemical Properties and Structure of Asiaticoside

Asiaticoside, a prominent triterpenoid saponin derived from the medicinal plant Centella asiatica, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides an in-depth overview of its fundamental chemical properties and structural features, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound presents as a white to light yellow crystalline solid.[1][2] Its key physicochemical properties are summarized below, providing a foundational dataset for experimental design and formulation development.

| Property | Value | References |

| Molecular Formula | C₄₈H₇₈O₁₉ | [1][3][4][5] |

| Molecular Weight | 959.12 g/mol | [1][3][4][5] |

| CAS Number | 16830-15-2 | [1][3][5] |

| Appearance | White Crystal Powder | [1][6] |

| Melting Point | 230-238 °C | [1][3][7] |

| Optical Rotation | [α]²⁰D -14° (in alcohol) | [3][7] |

| Purity | ≥90-97% (Commercially available) | [1][5] |

Solubility Profile

The solubility of this compound is a critical factor for its extraction, purification, and formulation into therapeutic agents. It is largely insoluble in water but shows good solubility in various organic solvents.[1][2]

| Solvent | Solubility | References |

| Water | Insoluble / Sparingly Soluble (99 mg/L) | [1] |

| Ethanol | Soluble (~5 mg/mL) | [1][8] |

| Methanol | Soluble | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~10 mg/mL) | [8] |

| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | [8] |

| Propylene Glycol | Soluble | [1] |

| Pyridine | Soluble | [1][6] |

| PBS (pH 7.2) | ~10 mg/mL | [8] |

Chemical Structure and Spectroscopic Data

This compound is a glycoside of asiatic acid, which serves as its aglycone. The structure consists of a pentacyclic triterpenoid core (ursane-type) linked to a trisaccharide moiety at the C-28 carboxyl group. This sugar chain is composed of an α-L-rhamnose, a β-D-glucose, and another β-D-glucose unit.

Key Structural Features:

-

Aglycone: Asiatic Acid (a trihydroxy ursenoic acid).

-

Glycosidic Linkage: A trisaccharide chain ester-linked to the C-28 carboxyl group of the aglycone.

-

Sugar Moiety: O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl ester.[1]

The identity and purity of this compound are typically confirmed through various spectroscopic techniques.

| Spectroscopic Data | Observation | References |

| ¹H-NMR and ¹³C-NMR | Used for structural elucidation and identity confirmation. | [6][9] |

| Mass Spectrometry (MS) | In negative ion mode, it predominantly forms a chlorine adduct ion [M+Cl]⁻ at m/z 993.4827. | [9] |

Experimental Protocols

Extraction of this compound from Centella asiatica

A standard method for obtaining this compound involves solvent extraction from the dried and powdered aerial parts of the Centella asiatica plant.

This process typically utilizes solvents like ethanol or methanol to dissolve the active compounds from the plant matrix.[2][10] The resulting extract is then filtered, concentrated, and subjected to further purification steps, often involving chromatography, to isolate pure this compound.

Analytical Characterization by UHPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful technique for the identification and quantification of this compound in complex mixtures.

The methodology involves injecting the sample into a UHPLC system for chromatographic separation, followed by ionization (e.g., electrospray ionization - ESI) and detection by a mass spectrometer (e.g., Quadrupole Time-of-Flight - QTOF). This allows for precise identification based on retention time and mass-to-charge ratio.[9]

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, including wound healing, anti-inflammatory, and neuroprotective effects.[1] Its therapeutic potential is attributed to its modulation of various cellular signaling pathways. A key mechanism in its renowned wound-healing properties is the regulation of collagen synthesis and extracellular matrix deposition through the TGF-β/Smad pathway.

This compound has been shown to suppress excessive collagen expression and TGF-β/Smad signaling by inducing the inhibitory protein Smad7 and inhibiting the TGF-β receptors (TGF-βRI and TGF-βRII).[6] This modulation helps in promoting tissue repair and reducing scar formation.[3] Furthermore, it exerts anti-inflammatory effects by decreasing the release and expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and inhibiting pathways involving NF-κB, COX-2, and iNOS.[1][6]

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | 16830-15-2 [chemicalbook.com]

- 4. This compound | C48H78O19 | CID 11954171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. adipogen.com [adipogen.com]

- 7. 16830-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Identification of this compound from Centella erecta (Apiaceae) as Potential Apyrase Inhibitor by UF-UHPLC-MS and Its In Vivo Antischistosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Centella Asiatica Extract this compound 90%,95% BP EP USP CAS 16830-15-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

The Antioxidant Activity of Asiaticoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asiaticoside, a principal triterpenoid saponin isolated from Centella asiatica, has garnered significant scientific attention for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, focusing on its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key antioxidant assays are provided, and crucial signaling pathways are visualized to offer a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and skin aging.[1] this compound (C48H78O19) is a major bioactive constituent of Centella asiatica, a medicinal plant with a long history of use in traditional medicine.[2] Emerging evidence strongly suggests that this compound mitigates oxidative stress not primarily through direct radical scavenging, but by enhancing the endogenous antioxidant defense systems and modulating key signaling pathways.[1][2] This guide delves into the scientific evidence elucidating the antioxidant prowess of this compound.

Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress, primarily through indirect antioxidant mechanisms.

Enhancement of Endogenous Antioxidant Enzymes

This compound has been shown to upregulate the expression and activity of crucial endogenous antioxidant enzymes, which constitute the first line of defense against ROS. These enzymes include:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).[3]

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals.[2]

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.

Studies have consistently demonstrated that treatment with this compound leads to a significant increase in the activity of SOD, CAT, and GPx in various experimental models of oxidative stress.[3][4]

Modulation of Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate critical intracellular signaling pathways that govern the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of the antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE sequence in the promoter region of numerous antioxidant genes, including those encoding for SOD, CAT, and GPx, thereby upregulating their expression.[6] this compound has been identified as a potent activator of the Nrf2-ARE pathway, which is a cornerstone of its indirect antioxidant mechanism.[5][7]

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival and is implicated in protecting cells from oxidative stress-induced apoptosis.[2][8] Studies have shown that this compound can activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of downstream pro-apoptotic targets, thereby promoting cell survival in the face of oxidative insults.[2][4] This pathway is particularly relevant in the context of neuroprotection and cardioprotection conferred by this compound.

Quantitative Data Summary

The antioxidant activity of this compound has been quantified in numerous studies, primarily by measuring its impact on endogenous antioxidant enzyme levels and markers of oxidative damage.

In Vitro and In Vivo Effects on Antioxidant Enzymes and Oxidative Stress Markers

The following table summarizes the observed effects of this compound on key biomarkers of oxidative stress in various experimental models.

| Biomarker | Effect of this compound Treatment | Experimental Model | Reference(s) |

| Superoxide Dismutase (SOD) | Increased Activity/Expression | Myocardial ischemia/reperfusion injury in mice | [4] |

| Increased Activity | UV-exposed human keratinocytes | [3] | |

| Catalase (CAT) | Increased Expression | Rotenone-induced hepatotoxicity in rats (C. asiatica extract) | [2] |

| Glutathione (GSH) | Increased Levels | Myocardial ischemia/reperfusion injury in mice | [4] |

| Increased Expression | MPTP-induced Parkinsonism in rats | [2] | |

| Malondialdehyde (MDA) | Decreased Levels | Myocardial ischemia/reperfusion injury in mice | [4] |

| Decreased Production | MPTP-induced Parkinsonism in rats | [2] | |

| Reactive Oxygen Species (ROS) | Attenuated Generation | UV-exposed human keratinocytes | [3] |

| Decreased Levels | Myocardial ischemia/reperfusion injury in vitro | [4] |

Direct Radical Scavenging Activity

While this compound's primary antioxidant mechanism is indirect, some studies have investigated the direct radical scavenging activity of Centella asiatica extracts. It is noteworthy that several studies suggest that the triterpenoid saponins, including this compound, are not the main contributors to the direct free radical scavenging properties of the plant extracts.[1] This activity is more commonly attributed to the phenolic and flavonoid constituents of the plant.

The table below presents the 50% inhibitory concentration (IC50) values of Centella asiatica extracts from various studies.

| Assay | Extract Type | IC50 Value (µg/mL) | Reference(s) |

| DPPH | Aqueous Extract | 31.25 | |

| DPPH | Callus Culture Extract | 98.6 ± 1.6 | [1] |

| DPPH | Authentic Plant Extract | 243.3 ± 14.6 | [1] |

| ABTS | Methanolic Extract | 65.4 ± 1.2 (AEAC mg/g) | |

| ABTS | Ethanolic Extract | 66.6 ± 0.3 (AEAC mg/g) |

AEAC: Ascorbic acid equivalent antioxidant capacity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's antioxidant activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into antioxidant activities and anti-skin-aging potential of callus extract from Centella asiatica (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iomcworld.com [iomcworld.com]

- 6. Phytochemical Analysis and Antioxidant Activity of Centella Asiatica Extracts: An Experimental and Theoretical Investigation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Asiaticoside and the Gut Microbiome: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Preclinical Evidence, Mechanisms of Action, and Future Directions

**Executive Summary

Asiaticoside, a triterpenoid saponin derived from Centella asiatica, is gaining significant attention for its therapeutic potential, which is increasingly linked to its interactions with the gut microbiome. Preclinical studies have demonstrated that this compound can modulate the composition and metabolic activity of the gut microbiota, leading to a range of beneficial effects in models of metabolic disorders, neurological conditions, and inflammatory diseases. This technical guide provides a comprehensive overview of the current state of research on the interplay between this compound and the gut microbiome, targeting researchers, scientists, and drug development professionals. It synthesizes quantitative data on microbial and metabolic shifts, details key experimental protocols, and visualizes the complex signaling pathways involved. The evidence presented herein underscores the potential of this compound as a modulator of the gut-microbiome-host axis and highlights key areas for future investigation to translate these preclinical findings into therapeutic applications.

**1. Introduction: The Emerging Role of this compound-Microbiome Interactions

This compound is a major bioactive constituent of Centella asiatica, a plant with a long history of use in traditional medicine. While its pharmacological effects on wound healing and cognitive function are well-documented, recent research has unveiled a new dimension to its bioactivity: the modulation of the gut microbiome. The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Its influence extends from local effects on gut barrier integrity and immunity to systemic impacts on metabolism and brain function.